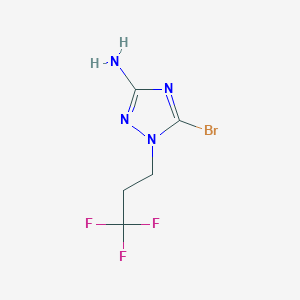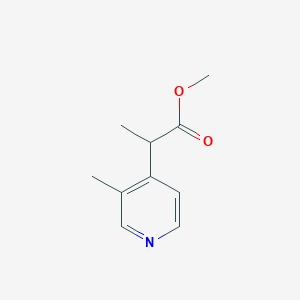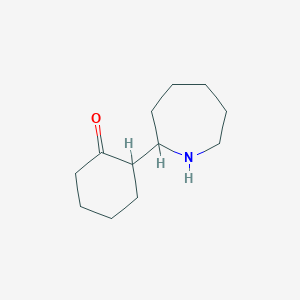![molecular formula C11H16BrNO B13299491 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13299491.png)
3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16BrNO. It is a brominated derivative of phenylethylamine and contains both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-bromophenylacetonitrile with ethylene oxide in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The final step involves the reaction of the amine with propylene oxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding phenylethylamine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium alkoxide (NaOR) in alcohol.
Major Products Formed
Oxidation: 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-one.
Reduction: 3-{[1-(2-Phenylethyl)amino}propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the amino group play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)propan-1-ol
- 3-(4-Bromophenyl)propan-1-ol
- 3-(2-Bromo-4-chlorophenyl)propan-1-ol
Uniqueness
3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Additionally, the bromine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
3-[1-(2-bromophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9(13-7-4-8-14)10-5-2-3-6-11(10)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3 |
InChI Key |
SSYJMZWGAGWAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13299412.png)




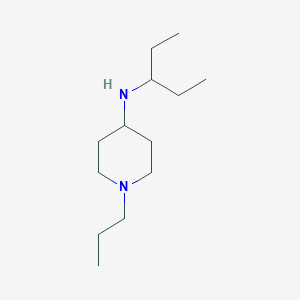
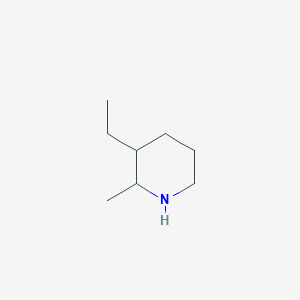

![{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13299478.png)
![4-[(3-Methylbutyl)amino]benzamide](/img/structure/B13299489.png)
